Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O4S . It has a molecular weight of 298.36 .
Molecular Structure Analysis
The molecular structure of Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate is represented by the formula C13H18N2O4S . This indicates that it contains 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate is a powder at room temperature . The boiling point and other specific physical and chemical properties are not provided in the search results .Scientific Research Applications
Cholinesterase Inhibition
Benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate has been examined for its in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study found that compounds in this category demonstrated moderate inhibitory effects against AChE, with certain derivatives showing promising anti-BChE activity comparable to rivastigmine. This suggests potential applications in conditions where cholinesterase inhibition is beneficial, such as Alzheimer's disease. The research also included cytotoxicity screening using human monocytic leukemia THP-1 cell line, showing insignificant toxicity (Pizova et al., 2017).
Crystallography
In crystallography, benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate-related compounds have been studied. For instance, a study explored the hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic L-proline, showing the formation of chains of L-proline zwitterions capped by benzoic acid molecules. This can be useful in understanding molecular interactions and designing novel crystalline materials (Chesna et al., 2017).
Synthesis of Optically Pure Compounds
The compound has been utilized in the preparation of optically pure substances. A study outlined the preparation of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, which is significant for creating compounds with specific stereochemical properties (Ruano et al., 2006).
Pharmaceutical Applications
In pharmaceutical research, derivatives of benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate have been investigated for various applications. For example, a study on a peptidyl α-keto benzothiazole derivative, structurally related to this compound, examined its role as a prolyl endopeptidase inhibitor. The findings may contribute to the development of therapeutic agents for diseases where such inhibition is beneficial (Tsutsumi et al., 1995).
Tandem Chemical Reactions
The compound has been used in tandem chemical reactions. For instance, a study reported the synthesis of pyrrolidin-2-ones through tandem reactions involving vinyl sulfonium salts, highlighting the compound's utility in complex chemical syntheses (Xie et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
benzyl 2-(sulfamoylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLHUFANCOFLEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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